![molecular formula C8H10N2O2 B6281097 (2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enoic acid CAS No. 1613051-24-3](/img/no-structure.png)
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enoic acid
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers. It may also include information on the compound’s occurrence in nature or its uses .
Synthesis Analysis
Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This could involve multi-step chemical reactions, with each step carefully analyzed for efficiency and yield .Molecular Structure Analysis
Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the three-dimensional arrangement of atoms in a molecule .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include reactions with other compounds under various conditions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Transition Metal Sensors and Detectors
Pyrazole derivatives have remarkable physicochemical properties and have been used as metal sensors and detectors. They can be utilized for quantitative and qualitative estimations and possess nonlinear optical (NLO) properties .
Fluorescent Substances and Dyes
These compounds are applied in the creation of fluorescent substances and dyes, serving as multifunctional lead compounds for generating biologically active molecules .
Agrochemicals
Pyrazole derivatives play a role in agrochemistry, potentially offering solutions for pest control and plant growth regulation .
Pharmaceutical Drugs
A wide range of pyrazole derivatives have become commercially available drugs with various activities such as antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, antidepressive activities. They are used to treat diseases like cancers, respiratory diseases, infections, and neurological diseases .
Synthesis Methods
Recent research has focused on diverse methods for accessing the pyrazole moiety, aiming to improve synthesis techniques for these compounds .
Chiral Synthons
Pyrazolone derivatives have been used as powerful synthons in the construction of chiral molecules, which is crucial in the development of new pharmaceuticals .
Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enoic acid involves the condensation of 1-ethyl-4-hydroxypyrazole with acryloyl chloride, followed by hydrolysis of the resulting ester to yield the desired product.", "Starting Materials": ["1-ethyl-4-hydroxypyrazole", "acryloyl chloride", "triethylamine", "dichloromethane", "sodium hydroxide", "water"], "Reaction": [ "To a solution of 1-ethyl-4-hydroxypyrazole (1.0 equiv) in dichloromethane, add triethylamine (1.2 equiv) and cool the mixture to 0°C.", "Slowly add acryloyl chloride (1.1 equiv) dropwise to the reaction mixture while stirring at 0°C.", "After the addition is complete, stir the reaction mixture at 0°C for 2 hours.", "Quench the reaction by adding a saturated solution of sodium bicarbonate and extract the organic layer with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to yield the crude ester.", "Dissolve the crude ester in a mixture of water and dichloromethane and add sodium hydroxide (1.5 equiv) to the solution.", "Stir the reaction mixture at room temperature for 2 hours and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to yield the desired product, (2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enoic acid." ] } | |
CAS RN |
1613051-24-3 |
Product Name |
(2E)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enoic acid |
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
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